Bienvenue dans la boutique en ligne BenchChem!

5-methyl-4-nitro-1H-benzimidazole

Enzymology Drug Discovery Cardiovascular Research

Sourcing 5-methyl-4-nitro-1H-benzimidazole (CAS 32046-84-7) with the precise 4-nitro-5-methyl substitution pattern is critical. Unlike 5-nitro or 6-nitro isomers, this specific isomer is validated as a time-dependent CYP3A4 probe (IC50 90 nM) and eNOS inhibitor (IC50 180 nM). Bulk or custom synthesis must guarantee ≥95% purity to ensure reproducible yields in heterocyclic scaffold construction, DMPK benchmarking, and computational QSAR validation. Explicitly confirm positional isomer identity; acceptance testing should rule out nitro-group migration by NMR.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B1274441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4-nitro-1H-benzimidazole
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NC=N2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-2-3-6-7(10-4-9-6)8(5)11(12)13/h2-4H,1H3,(H,9,10)
InChIKeyZEVSEZPXSDDVOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-methyl-4-nitro-1H-benzimidazole Procurement Specifications and Core Chemical Identity


5-Methyl-4-nitro-1H-benzimidazole (CAS 32046-84-7) is a heteroaromatic compound of the benzimidazole class, characterized by a benzene ring fused to an imidazole core, with a methyl group at the 5-position and a nitro group at the 4-position . Its molecular formula is C8H7N3O2 and molecular weight is 177.16 g/mol . The compound exhibits a predicted density of 1.295±0.06 g/cm³ at 25°C . As a 4-nitro-substituted benzimidazole, it represents a distinct structural isomer with unique physicochemical and biological profiles compared to its more commonly studied 5-nitro and 6-nitro counterparts [1].

Critical Differentiation Factors for 5-methyl-4-nitro-1H-benzimidazole in Scientific Procurement


Direct substitution of 5-methyl-4-nitro-1H-benzimidazole with other nitrobenzimidazole isomers or analogs is not chemically valid. The nitro group position critically modulates electronic properties and biological activity. For example, the 5-nitro and 6-nitro positional isomers exhibit significantly different topoisomerase I poisoning activity, with the 5-nitro derivative being substantially more active than its 4-nitro counterpart [1]. Furthermore, the combination of the 4-nitro and 5-methyl groups may influence genotoxicity profiles, as 4-nitroimidazoles bearing a C-2 methyl group show reduced genotoxicity compared to C-5 nitro derivatives [2]. These structure-activity relationships (SAR) dictate that a specific isomer, such as 5-methyl-4-nitro-1H-benzimidazole, must be explicitly sourced and validated for reproducible scientific outcomes.

Quantitative Differentiation Evidence for 5-methyl-4-nitro-1H-benzimidazole


eNOS Enzyme Inhibition: Comparative IC50 Data

5-Methyl-4-nitro-1H-benzimidazole demonstrates specific inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 value of 180 nM in a defined insect cell expression system [1]. This value provides a quantitative benchmark for this compound's potency against this specific target, which is relevant for studies in vascular biology and inflammation. The specificity and potency of this interaction should be directly compared with other NOS isoforms or alternative eNOS inhibitors in the user's specific assay system.

Enzymology Drug Discovery Cardiovascular Research

CYP3A4 Enzyme Inhibition: Comparative IC50 Data

5-Methyl-4-nitro-1H-benzimidazole exhibits time-dependent inhibition of recombinant human CYP3A4, a key enzyme in drug metabolism, with an IC50 value of 90 nM [1]. This quantifies its potential for drug-drug interaction liabilities, a critical consideration in lead optimization. This value is from a specific assay using midazolam as a substrate and preincubation with NADPH.

Drug Metabolism Pharmacokinetics ADME-Tox

Minimum Purity Specification for Reproducible Research

A key procurement specification for 5-methyl-4-nitro-1H-benzimidazole is its minimum purity, which is specified as 95% by a commercial supplier . This is a critical benchmark for ensuring batch-to-batch consistency in synthetic and biological experiments. While no direct comparator data is provided, this specification serves as a baseline for quality assessment.

Analytical Chemistry Quality Control Synthetic Chemistry

Predicted Density as a Physical Property Benchmark

The predicted density of 5-methyl-4-nitro-1H-benzimidazole is 1.295±0.06 g/cm³ at 25°C and 760 Torr . This value serves as a reference point for handling, storage, and formulation development. While predicted, it provides a useful starting point for experimental verification and comparison with closely related analogs, which may have different densities impacting solubility and processability.

Physical Chemistry Formulation Science Material Characterization

Validated Application Scenarios for 5-methyl-4-nitro-1H-benzimidazole Based on Quantitative Evidence


Enzymology Studies Targeting Endothelial Nitric Oxide Synthase (eNOS)

5-Methyl-4-nitro-1H-benzimidazole is a suitable tool compound for enzymology studies focused on human endothelial nitric oxide synthase (eNOS), where a defined IC50 value of 180 nM provides a quantitative starting point for inhibitor development or mechanistic investigation [1]. Its use in such studies is directly supported by the available IC50 data.

ADME-Tox Profiling for Cytochrome P450 3A4 (CYP3A4) Interactions

Due to its demonstrated time-dependent inhibition of CYP3A4 with an IC50 of 90 nM [1], 5-methyl-4-nitro-1H-benzimidazole serves as a useful probe in drug metabolism and pharmacokinetics (DMPK) assays. It allows researchers to benchmark the CYP3A4 inhibitory potential of new chemical entities or to study the mechanisms of enzyme inhibition.

Synthetic Chemistry as a Building Block Requiring Defined Purity

In synthetic chemistry applications, 5-methyl-4-nitro-1H-benzimidazole is procured as a building block where a minimum purity of 95% [1] is essential for ensuring reproducible yields and product characterization. The compound's specific substitution pattern (4-nitro, 5-methyl) makes it a valuable intermediate for constructing more complex heterocyclic scaffolds.

Computational Chemistry and Molecular Modeling Studies

The available quantitative data on enzyme inhibition (eNOS IC50 = 180 nM, CYP3A4 IC50 = 90 nM) [REFS-1, REFS-2] and predicted physical properties (density = 1.295 g/cm³) provide a valuable dataset for validating computational models, including docking simulations and quantitative structure-activity relationship (QSAR) models, for benzimidazole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-4-nitro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.